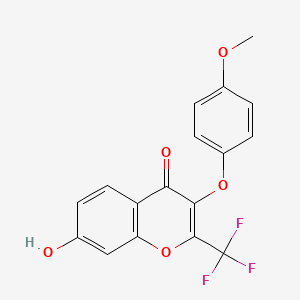
7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, is a derivative of chromen-4-one, which is a class of compounds known for their diverse biological activities. The papers provided discuss various chromen-4-one derivatives and their synthesis, biological evaluation, and potential therapeutic applications. These derivatives have been studied for their effects on atherogenic index and gene expression in hyperlipidemic rats, anti-angiogenic activity, antimicrobial and antioxidant activities, and as potential inhibitors of angiogenesis and microbial growth .
Synthesis Analysis
The synthesis of chromen-4-one derivatives typically involves multi-step reactions including oxidation, hydrolysis, acylation, and cyclization processes. For instance, one study describes the synthesis of a related compound through a four-step process starting from isovanillin, which includes cyclization under normal conditions rather than using microwave reactions . Another synthesis route involves the condensation of 7-hydroxy-3-formyl chromen-4H-one with substituted acetophenones, followed by cyclization with phenyl hydrazine hydrochloride to yield pyrazolyl-chromen-4H-ones . These methods highlight the versatility in synthesizing chromen-4-one derivatives, which can be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is characterized by the chromen-4-one core, which can be modified with various substituents to enhance biological activity. For example, the addition of a methoxy group and a benzylpiperazine moiety has been shown to yield compounds with significant antimicrobial activity . The structural modifications can also influence the compound's ability to interact with biological targets, as evidenced by molecular docking studies that correlate the structure with inhibitory potency .
Chemical Reactions Analysis
Chromen-4-one derivatives can undergo various chemical reactions, including reductive amination, which has been used to synthesize compounds with antimicrobial activity . The reactivity of these compounds is influenced by the substituents on the chromen-4-one core, which can be strategically selected to yield compounds with desired properties and biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one are not detailed in the provided papers, chromen-4-one derivatives generally exhibit properties that make them suitable for biological applications. These properties may include solubility in organic solvents, stability under physiological conditions, and the ability to cross biological membranes, which are critical for their potential use as therapeutic agents. The presence of functional groups such as hydroxy, methoxy, and trifluoromethyl can significantly affect these properties and thus the compound's biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound is a part of chromene derivatives that have been explored for their potential in synthesizing photochromic materials and biologically active natural products. Research by Rawat, Prutyanov, and Wulff (2006) in the Journal of the American Chemical Society highlights the synthesis of chromene derivatives through carbene complex reactions, leading to products with potential applications in material science and medicinal chemistry. These derivatives are crucial for developing photoresponsive materials and exploring their biological activities (Rawat, Prutyanov, & Wulff, 2006).
Another study by Pimenova et al. (2003) in the Journal of Fluorine Chemistry explored the synthesis and reactions of a closely related compound, shedding light on the chemical transformations that such fluorinated chromenes can undergo. This research underscores the compound's relevance in developing fluorinated organic molecules, which are of significant interest in pharmaceuticals and agrochemicals (Pimenova et al., 2003).
Biological Activities and Applications
The synthesis of chromen-4-one derivatives, including structures similar to the specified compound, has been linked to potential antimicrobial and antioxidant activities. For instance, research by Hatzade et al. (2008) in ChemInform focuses on the biological activities of chromen-4-one derivatives, suggesting their utility in discovering new antimicrobial agents. This research points to the broader potential of chromene derivatives in medicinal chemistry, especially in designing compounds with desired biological properties (Hatzade et al., 2008).
Studies on chromene compounds have also explored their use in synthesizing fluorescent materials and investigating their photophysical properties. A study by Shi, Liang, and Zhang (2017) in Zeitschrift für Kristallographie - Crystalline Materials delves into the synthesis of benzo[c]coumarin carboxylic acids, which exhibit excellent fluorescence properties. This research highlights the potential of chromene derivatives in developing new fluorescent probes and materials for sensing and imaging applications (Shi, Liang, & Zhang, 2017).
Safety And Hazards
Safety data would typically include information on the compound’s toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely.
Zukünftige Richtungen
Future research on the compound could involve exploring new synthesis methods, studying its reactions with other substances, investigating its potential uses, and conducting more detailed safety assessments.
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O5/c1-23-10-3-5-11(6-4-10)24-15-14(22)12-7-2-9(21)8-13(12)25-16(15)17(18,19)20/h2-8,21H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMQUOUQJOAPMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415801 |
Source


|
| Record name | 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one | |
CAS RN |
302952-79-0 |
Source


|
| Record name | 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

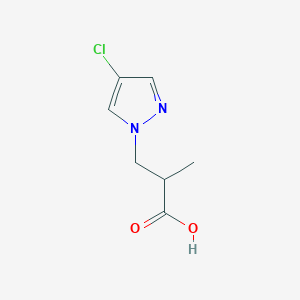

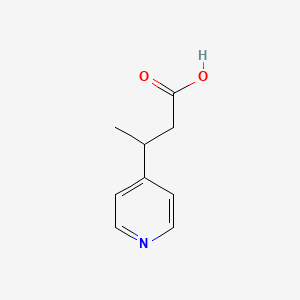

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)
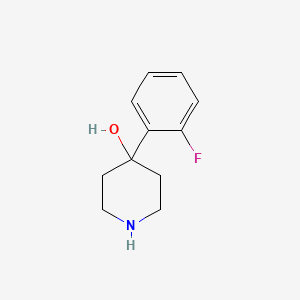
![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)

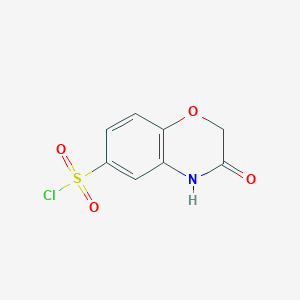
![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)
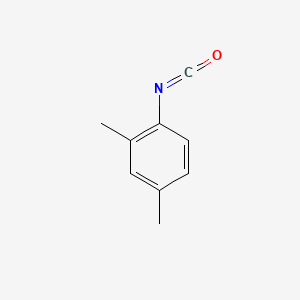
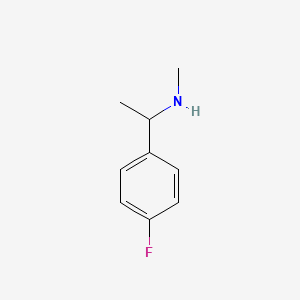
![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)
![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)